N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 904588-79-0) is a triazoloquinazoline derivative characterized by a benzylamine group at position 5 and a 2,4-dimethylphenyl sulfonyl moiety at position 3.
Properties
IUPAC Name |
N-benzyl-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-16-12-13-21(17(2)14-16)32(30,31)24-23-26-22(25-15-18-8-4-3-5-9-18)19-10-6-7-11-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAXVMVPNIAGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N5O2S2, with a molecular weight of 463.6 g/mol. The compound features a triazole ring fused with a quinazoline moiety and a sulfonamide group, which are significant for its biological activity.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance:
- Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models of breast cancer by targeting specific oncogenic pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Spectrum of Activity : It has shown effectiveness against various bacterial strains and fungi.
- Mechanism : The sulfonamide group is believed to interfere with bacterial folate synthesis, leading to bactericidal effects.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro.
- Case Study : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with this compound resulted in significant reduction of inflammation markers.
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis via caspase activation | |
| Antimicrobial | Inhibition of folate synthesis | |
| Anti-inflammatory | Inhibition of cytokine production |
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the benzyl and sulfonamide positions have been explored to improve potency and selectivity against target cells.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with similar triazole and quinazoline structures exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Studies have indicated that derivatives containing triazole and quinazoline motifs can inhibit the growth of Mycobacterium tuberculosis. A study synthesized 24 compounds which were tested against various strains of tuberculosis. One compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis, showcasing the potential for developing new antitubercular agents from this class of compounds .
- Broad-Spectrum Antimicrobial Effects : The synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, a series of quinazolinone derivatives were screened for their antibacterial properties against Bacillus subtilis and Pseudomonas aeruginosa, with some compounds displaying significant efficacy .
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing various quinazoline derivatives and evaluating their antimicrobial activities. The compounds were characterized using spectral methods and X-ray crystallography to confirm their structures. The results indicated that certain derivatives had low MIC values against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the interactions between synthesized triazole-quinazoline derivatives and the InhA enzyme of Mycobacterium tuberculosis. The docking results revealed strong binding affinities, indicating that these compounds could effectively inhibit the target enzyme involved in mycolic acid synthesis in the bacterial cell wall .
Summary of Biological Activities
Comparison with Similar Compounds
Impact of Sulfonyl Substituents
Amine Group Modifications
- Benzyl vs. Aryl Amines : The benzyl group in the target compound offers flexibility for hydrophobic interactions, while rigid aryl amines (e.g., N-phenyl in ) may limit conformational adaptability .
- Polarity : Substitutions like methoxy () or chloro () can modulate solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
